Cefpiramide (Sodium): A Technical Guide on its Mechanism of Action in Bacterial Cell Wall Synthesis
Cefpiramide (Sodium): A Technical Guide on its Mechanism of Action in Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpiramide is a third-generation, semi-synthetic, broad-spectrum cephalosporin (B10832234) antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis, a process essential for bacterial viability.[3][4] This technical guide provides an in-depth analysis of the molecular interactions and downstream cellular effects of Cefpiramide, with a focus on its core function: the inhibition of peptidoglycan synthesis.
Chemical Structure of Cefpiramide
Cefpiramide's chemical structure is fundamental to its antibacterial activity. It is a cephalosporin antibiotic with [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl and (R)-2-{[(4-hydroxy-6-methylpyridin-3-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetamido groups at positions 3 and 7, respectively, of the cephem skeleton.[5] The sodium salt form, Cefpiramide Sodium, is commonly used in clinical applications.[6]
The strained β-lactam ring is the key pharmacophore, responsible for the covalent acylation and subsequent inactivation of its target enzymes.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal effect of Cefpiramide stems from its ability to inhibit the final and crucial steps of peptidoglycan biosynthesis.[3][5] Peptidoglycan is a vital heteropolymer that forms the rigid outer layer of bacterial cells, providing structural integrity and protection against osmotic lysis.[4][8]
The synthesis of peptidoglycan involves two key enzymatic reactions catalyzed by Penicillin-Binding Proteins (PBPs):
-
Transglycosylation: The polymerization of glycan chains from lipid II precursors.[8]
-
Transpeptidation: The cross-linking of adjacent peptide side chains, which imparts strength and rigidity to the peptidoglycan mesh.[8]
Cefpiramide specifically targets and inhibits the transpeptidase activity of PBPs.[5][9] By forming a stable, covalent acyl-enzyme intermediate with the active site serine of the transpeptidase domain, Cefpiramide effectively blocks the cross-linking of peptidoglycan strands.[8] This disruption leads to the formation of a defective and weakened cell wall.[3] In actively growing bacteria, this compromised cell wall cannot withstand the high internal osmotic pressure, resulting in cell lysis and death.[3]
Figure 1: Cefpiramide's inhibition of bacterial cell wall synthesis.
Interaction with Penicillin-Binding Proteins (PBPs)
The efficacy and spectrum of activity of Cefpiramide are directly related to its binding affinity for specific PBPs, which varies between different bacterial species.[1] The primary targets for Cefpiramide are the high-molecular-weight PBPs involved in the essential steps of cell wall synthesis.
PBP Binding Affinity
The binding affinity of Cefpiramide to PBPs is quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a higher binding affinity.[1]
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC₅₀ (µg/mL) |
| Escherichia coli NIHJ JC-2 | PBP 1a | 4.0 |
| PBP 1b | 0.8 | |
| PBP 2 | >100 | |
| PBP 3 | 0.1 | |
| PBP 4 | 2.5 | |
| PBP 5/6 | <0.1 | |
| Pseudomonas aeruginosa PAO 1 | PBP 1a | 3.1 |
| PBP 1b | 0.4 | |
| PBP 2 | >100 | |
| PBP 3 | 0.2 | |
| PBP 4 | 1.6 | |
| PBP 5 | <0.1 | |
| Data sourced from T. et al., 1983[1] |
Downstream Effects of PBP Inhibition
The inhibition of specific PBPs by Cefpiramide leads to distinct morphological changes in bacteria:
-
Inhibition of PBP 3: In many Gram-negative bacteria, including E. coli and P. aeruginosa, PBP 3 is primarily involved in septum formation during cell division.[1] Inhibition of PBP 3 by Cefpiramide prevents cell division, leading to the formation of long, filamentous cells.[1]
-
Inhibition of PBP 1a and PBP 1b: These PBPs are involved in cell elongation.[1] Their inhibition contributes to the overall weakening of the cell wall, and at higher concentrations, leads to rapid cell lysis.[1]
In Vitro Antibacterial Activity
The in vitro activity of Cefpiramide is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after a standardized incubation period.[10][11]
MIC Data for Gram-Positive Bacteria
| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | 440 | - | 2 |
| Streptococcus pneumoniae | 440 | - | 1 |
| Streptococcus faecalis | - | 8.0 | - |
| Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively. Data is compiled from multiple sources.[2][12][13] |
MIC Data for Gram-Negative Bacteria
| Organism | MIC₉₀ (µg/mL) |
| Escherichia coli | >128 |
| Klebsiella pneumoniae | 64 |
| Enterobacter cloacae | >128 |
| Serratia marcescens | 32 |
| Proteus mirabilis | 16 |
| Proteus vulgaris | 32 |
| Morganella morganii | 4 |
| Providencia rettgeri | 32 |
| Pseudomonas aeruginosa | 16 |
| Acinetobacter spp. | 16 |
| Note: Data compiled from multiple sources.[2][12] |
Experimental Protocols
Determination of PBP Binding Affinity (Competitive Binding Assay)
This assay determines the concentration of Cefpiramide required to inhibit the binding of a radiolabeled or fluorescently tagged β-lactam (e.g., [³H]benzylpenicillin or Bocillin FL) to PBPs.[14][15][16]
-
Membrane Preparation: Bacterial cells are harvested and lysed to obtain membrane fractions containing the PBPs.[17]
-
Competitive Binding: The membrane preparations are incubated with a fixed concentration of the labeled β-lactam and varying concentrations of Cefpiramide.
-
Separation and Detection: The PBP-β-lactam complexes are separated by SDS-PAGE. The labeled PBPs are then visualized by fluorography (for radiolabeled probes) or in-gel fluorescence scanning (for fluorescent probes).[17][18]
-
Quantification: The intensity of the labeled PBP bands is quantified. The IC₅₀ is calculated as the concentration of Cefpiramide that reduces the binding of the labeled β-lactam by 50%.[14]
References
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